molecular formula C15H19N3O2 B2756237 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1400540-41-1

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2756237
CAS No.: 1400540-41-1
M. Wt: 273.336
InChI Key: VVHGGGBLTSDZLN-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a heterocyclic compound that features a piperidine ring attached to an oxadiazole moiety, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced heterocycles.

Scientific Research Applications

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl isocyanate: Similar in structure but with an isocyanate group instead of an oxadiazole ring.

    2,6-bis(4-Methoxyphenyl)-1-methylpiperidin-4-one: Contains a piperidine ring and methoxyphenyl groups but lacks the oxadiazole moiety.

Uniqueness

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of both the oxadiazole and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-13-4-2-12(3-5-13)15-17-14(20-18-15)10-11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHGGGBLTSDZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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